4-Hydroxy-3-nitrobenzenesulfonamide
Overview
Description
4-Hydroxy-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H6N2O5S and a molecular weight of 218.19 . It is a derivative of benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-nitrobenzenesulfonamide consists of a benzene ring substituted with a hydroxy group, a nitro group, and a sulfonamide group .Physical And Chemical Properties Analysis
4-Hydroxy-3-nitrobenzenesulfonamide is a solid at room temperature. The predicted melting point is 161.21°C, and the predicted boiling point is approximately 419.7°C at 760 mmHg. The predicted density is approximately 1.7 g/cm³, and the predicted refractive index is n20D 1.65 .Scientific Research Applications
Synthesis of Schiff Base Metal Complexes
- Application Summary: 4-Hydroxy-3-nitrobenzenesulfonamide is used in the synthesis of Schiff base metal complexes . These complexes are derived from 5-bromo-2-hydroxybenzaldehyde and 4-nitrobenzenesulfonamide .
- Methods of Application: The metal complexes of Cu (II), Co (II), Ni (II) and Zn (II) are prepared and characterized based on physical characteristics, micro-analytical data, H NMR, FTIR spectrum and electronic data . The spectrum data exhibit coordination of Schiff base with metal through imine nitrogen and oxygen atom and prove the bidentate nature of ligand .
- Results or Outcomes: The biological screening effect of Schiff base and their metal complexes are studied against gram positive and gram negative bacteria . The biological activity show that complex exhibit higher antibacterial activity than that of Schiff base .
Proteomics Research
- Application Summary: 4-Hydroxy-3-nitrobenzenesulfonamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application: The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted. However, it typically involves the use of techniques such as mass spectrometry, protein microarrays, two-dimensional gel electrophoresis, and bioinformatics to analyze the protein content of a sample .
- Results or Outcomes: The outcomes of proteomics research can also vary widely, but they often contribute to our understanding of cellular processes and can have applications in disease diagnosis, drug discovery, and molecular medicine .
Safety And Hazards
While specific safety and hazard information for 4-Hydroxy-3-nitrobenzenesulfonamide is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment. It’s also recommended to ensure adequate ventilation and to remove all sources of ignition .
properties
IUPAC Name |
4-hydroxy-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H,(H2,7,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSOYEBKXCZKDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067028 | |
Record name | Benzenesulfonamide, 4-hydroxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-nitrobenzenesulfonamide | |
CAS RN |
24855-58-1 | |
Record name | 4-Hydroxy-3-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24855-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-hydroxy-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024855581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-hydroxy-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-hydroxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8067028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-nitrobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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